molecular formula C9H9ClN2 B1296027 2-chloro-5,6-dimethyl-1H-benzimidazole CAS No. 39791-96-3

2-chloro-5,6-dimethyl-1H-benzimidazole

Cat. No. B1296027
CAS RN: 39791-96-3
M. Wt: 180.63 g/mol
InChI Key: LTWREDHXPZYJOA-UHFFFAOYSA-N
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Description

2-Chloro-5,6-dimethyl-1H-benzimidazole is a chemical compound with the molecular formula C9H9ClN2 . It is a solid substance with a molecular weight of 180.64 . The IUPAC name for this compound is 2-chloro-5,6-dimethyl-1H-benzimidazole .


Molecular Structure Analysis

The molecular structure of 2-chloro-5,6-dimethyl-1H-benzimidazole consists of a benzene ring fused to an imidazole ring, with two methyl groups and a chlorine atom attached at specific carbon atoms .


Physical And Chemical Properties Analysis

2-Chloro-5,6-dimethyl-1H-benzimidazole is a solid substance . The specific physical and chemical properties of this compound are not detailed in the search results.

Scientific Research Applications

  • Medicinal Chemistry

    • Benzimidazoles have been found to have diverse pharmacological activities . They have been reported to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
    • The synthetic pathway to various benzimidazoles usually proceeds through two steps: first, the construction of the desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .
    • The results of these studies have shown that benzimidazole-containing pharmacoactive agents play an important role in medicinal chemistry .
  • Pharmacology

    • Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .
    • Molecules having benzimidazole motifs showed promising application in biological and clinical studies .
    • They possess many pharmacological properties extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses which are antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine, as well as used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .
    • The increased interest for benzimidazole compounds has been due to their excellent properties, like increased stability, bioavailability, and significant biological activity .
  • Chemical Synthesis

    • “2-Chlorobenzimidazole” can be used to synthesize the following :
    • These synthesized compounds could serve as valuable precursors in the synthesis of other compounds with specific desired properties .
  • Biological Studies

    • Benzimidazole derivatives have shown promising application in biological and clinical studies .
    • They possess many pharmacological properties extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses .
  • Pharmaceutical Industry

    • Benzimidazole derivatives are used in the pharmaceutical industry due to their excellent properties, like increased stability, bioavailability, and significant biological activity .
    • They are used in the treatment of various diseases such as diabetes, cancer, microbial infections, parasitic infections, hypertension, inflammation, and more .
  • Vitamin B12 Research

    • The biological application of the benzimidazole nucleus was discovered way back in 1944, when it was found that “5,6-dimethyl-1-benzimidazole” is an integral part of the structure of vitamin B12 .
    • As a result, it was found that benzimidazole could greatly benefit in the treatment of parasitic diseases .
  • Organic Synthesis

    • Benzimidazole is commercially available and its synthesis usually involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .
    • It can also be synthesized by reaction with aromatic aldehydes or aliphatic aldehydes .
    • These synthetic pathways provide a number of active drugs .
  • Chemotherapeutic Agents

    • The benzimidazole ring system has been used as a nucleus from which to develop potential chemotherapeutic agents .
    • This interest was established in the 1950s when it was found that 5,6-dimethyl-l-(α-d-ribofuranosyl) benzimidazole is an integral part of the structure of the vitamin B12 .
    • As a result, it was found that benzimidazole could greatly benefit in the treatment of parasitic diseases .
  • Antiviral Agents

    • Benzimidazoles have been found to have antiviral properties .
    • For example, substituted benzimidazoles with nanomolar activity against respiratory syncytial virus have been reported .
  • Antihepatitic Agents

    • Benzimidazoles have also been found to have antihepatitic properties .
    • They have been used in the treatment of various liver diseases .
  • Antienteroviral Agents

    • Benzimidazoles have been found to have antienteroviral properties .
    • They have been used in the treatment of enterovirus infections .
  • Antifungal Agents

    • Benzimidazoles have been found to have antifungal properties .
    • They have been used in the treatment of various fungal infections .

properties

IUPAC Name

2-chloro-5,6-dimethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWREDHXPZYJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298300
Record name 2-chloro-5,6-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5,6-dimethyl-1H-benzimidazole

CAS RN

39791-96-3
Record name 39791-96-3
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Record name 2-chloro-5,6-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5,6-dimethyl-1H-1,3-benzodiazole
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